DPP-4 Inhibitory Potency: ~15-Fold Lower Than Sitagliptin Enables Partial Inhibition Applications
1-(L-Alanyl)piperidine-4-carbonitrile inhibits human DPP-4 with an IC₅₀ of 280 nM, compared to sitagliptin's IC₅₀ of 18 nM—an approximately 15.6-fold difference in potency [1]. This moderate potency positions the compound as a research tool for studying partial DPP-4 inhibition or for experiments where avoiding maximal target engagement is desirable.
| Evidence Dimension | DPP-4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 280 nM (human DPP-4 isolated from Caco-2 cells) |
| Comparator Or Baseline | Sitagliptin: IC₅₀ = 18 nM (human DPP-4, Caco-2 cell extracts) |
| Quantified Difference | ~15.6-fold lower potency (280 ÷ 18) |
| Conditions | Target compound: 15 min incubation with Gly-Pro-pNA.Tos substrate; Sitagliptin: Caco-2 cell extract assay |
Why This Matters
For researchers requiring graded or non-maximal DPP-4 inhibition (e.g., studying incretin dose-response relationships or partial target engagement), this compound offers a quantifiably distinct pharmacological window compared to high-potency gliptins.
- [1] BindingDB. BDBM50350582 (CHEMBL1812910): Inhibition of human DPP-4 isolated from CaCo2 cells, IC₅₀ = 280 nM. Takeda Pharmaceutical, curated by ChEMBL. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350582 View Source
